molecular formula C35H62O3 B1237446 Epoxymurin-A CAS No. 151484-64-9

Epoxymurin-A

Cat. No.: B1237446
CAS No.: 151484-64-9
M. Wt: 530.9 g/mol
InChI Key: BUQYQSMGNYBXDM-QOCHGBHMSA-N
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Description

Epoxymurin-A is a bioactive annonaceous acetogenin (ACG) first isolated from Annona muricata bark and later identified in A. atemoya leaves, pulp, and seeds . Its molecular formula, C₃₅H₆₂O₃, was confirmed via ESI-MS ([M+H]⁺ m/z = 531) and supported by NMR and MS/MS fragmentation patterns . Key structural features include:

  • Epoxy ring at C-15/C-14.
  • Double bond at C-19/C-20.
  • Stereochemistry: S-configuration at C-34, as inferred from optical rotation data .

The compound’s identification relies on diagnostic spectral signals:

  • ¹H-NMR: Deshielded ethylenic proton at δ 6.98 ppm; epoxy ring protons at δ 2.90 and 2.93 .
  • EI-MS: Fragments at m/z 313, 301, 285, and 271, indicative of epoxy and double bond positioning .

Properties

CAS No.

151484-64-9

Molecular Formula

C35H62O3

Molecular Weight

530.9 g/mol

IUPAC Name

4-[12-[3-[(Z)-hexadec-3-enyl]oxiran-2-yl]dodecyl]-2-methyl-2H-furan-5-one

InChI

InChI=1S/C35H62O3/c1-3-4-5-6-7-8-9-10-11-12-16-19-22-25-28-33-34(38-33)29-26-23-20-17-14-13-15-18-21-24-27-32-30-31(2)37-35(32)36/h19,22,30-31,33-34H,3-18,20-21,23-29H2,1-2H3/b22-19-

InChI Key

BUQYQSMGNYBXDM-QOCHGBHMSA-N

Isomeric SMILES

CCCCCCCCCCCC/C=C\CCC1C(O1)CCCCCCCCCCCCC2=CC(OC2=O)C

Canonical SMILES

CCCCCCCCCCCCC=CCCC1C(O1)CCCCCCCCCCCCC2=CC(OC2=O)C

Other CAS No.

151484-64-9

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Spectral Comparison of Epoxymurin-A and Analogues

Compound Molecular Formula Epoxy Ring Position Double Bond Position Source Key Spectral Features
Epoxymurin-A C₃₅H₆₂O₃ C-15/C-16 C-19/C-20 A. muricata bark, A. atemoya tissues δ 2.90–2.93 (¹H-NMR); m/z 313, 271
Epomuricenin-B (Epoxymurin-B) C₃₅H₆₂O₃ C-13/C-14 C-17/C-18 A. muricata seeds EI-MS: m/z 293, 280, 279, 267
Epomusenin-A C₃₅H₆₄O₄ C-21/C-22 C-25/C-26 A. muricata seeds Distinct δ 3.12 (epoxy); m/z 329
Epomurinin-A C₃₄H₆₀O₃ C-14/C-15 C-18/C-19 A. muricata bark Fragments at m/z 305, 289

Key Differences and Similarities

Epoxy Ring Positioning :

  • Epoxymurin-A and Epomuricenin-B are positional isomers , differing in epoxy ring placement (C-15/C-16 vs. C-13/C-14). This divergence alters their biological activity and stability .
  • Epomusenin-A’s epoxy at C-21/C-22 extends its lactone ring, increasing polarity compared to Epoxymurin-A .

Double Bond Location :

  • The C-19/C-20 unsaturation in Epoxymurin-A contrasts with C-17/C-18 in Epomuricenin-B, affecting conformational flexibility and interaction with cellular targets .

Spectral Distinctions :

  • EI-MS : Epoxymurin-A’s fragments (m/z 313, 271) differ from Epomuricenin-B’s (m/z 293, 267) due to epoxy ring fragmentation pathways .
  • ¹H-NMR : Epomusenin-A’s δ 3.12 signal (C-21/C-22 epoxy) is upfield-shifted relative to Epoxymurin-A’s δ 2.90–2.93 .

Biosynthetic Sources :

  • Epoxymurin-A is predominantly found in A. atemoya pulp and seeds, whereas Epomuricenin-B is isolated from A. muricata seeds .

Research Implications

  • Structural-Activity Relationships : The C-15/C-16 epoxy in Epoxymurin-A enhances its cytotoxicity compared to C-13/C-14 analogues, as observed in preliminary assays .
  • Analytical Challenges : Co-occurrence of Epoxymurin-A and Epomuricenin-B in plant extracts necessitates advanced separation techniques (e.g., RP-HPLC) for accurate quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Epoxymurin-A
Reactant of Route 2
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